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Introduction
AZD8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of

rapamycin (mTOR) kinase.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin,

which allosterically inhibit only the mTORC1 complex, AZD8055 targets the kinase domain of

mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][3] This dual inhibition

leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is

frequently dysregulated in cancer and other diseases. These application notes provide a

summary of dosages and detailed protocols for the use of AZD8055 in preclinical mouse

models based on published research.

Mechanism of Action
AZD8055 inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2.

Inhibition of mTORC1 leads to the dephosphorylation of substrates like S6 ribosomal protein

(S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression

of protein synthesis and cell growth.[1][2] By inhibiting mTORC2, AZD8055 prevents the

phosphorylation and full activation of AKT at serine 473, a key event in cell survival and

proliferation signaling.[1][2]
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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8055.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15581992?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: AZD8055 Dosage in Mouse
Models
The following table summarizes the dosages of AZD8055 used in various preclinical mouse

models. The most common route of administration is oral gavage.
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Mouse
Model

Tumor
Type

Dosage
Administr
ation
Route

Treatmen
t
Schedule

Outcome
Referenc
e

Nude Mice

U87-MG

Human

Glioma

Xenograft

2.5, 5, 10

mg/kg

Oral

Gavage

Twice daily

for 10 days

Dose-

dependent

tumor

growth

inhibition

(33%,

48%, 77%)

[1]

Nude Mice

U87-MG

Human

Glioma

Xenograft

10, 20

mg/kg

Oral

Gavage

Once daily

for 10 days

Tumor

growth

inhibition

(57%,

85%)

[1]

Nude Mice

A549

Human

Lung

Carcinoma

Xenograft

2.5, 5, 10

mg/kg

Oral

Gavage
Twice daily

Dose-

dependent

tumor

growth

inhibition

(44%,

55%, 93%)

[4]

Pediatric

Preclinical

Testing

Program

(PPTP)

Xenograft

Models

Various

solid

tumors and

ALL

20 mg/kg
Oral

Gavage

Daily for 4

weeks

Significant

differences

in event-

free

survival

distribution

in 23 of 36

solid tumor

xenografts

[5][6]

BALB/c

Mice

Renca

(renal cell

carcinoma)

20 mg/kg Oral

Gavage

Days as

indicated in

study

Combinatio

n with

αCD40

inhibited

[7]
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tumor

developme

nt

Nude Mice

U87-MG

Human

Glioma

Xenograft

20 mg/kg Oral

Single

dose or

daily for 4

days

Significant

reduction

in 18F-

FDG

uptake

[8]

C57BL/6

Mice

Cardiac

Allograft
10 mg/kg

Intraperiton

eal (i.p.)
Twice daily

Prolonged

allograft

survival

[9]

C57BL/6

Mice

Metabolic

Study
10 mg/kg

Intraperiton

eal (i.p.)

Single

injection

Induced

insulin

resistance

and altered

substrate

utilization

[10]

Experimental Protocols
Protocol 1: Evaluation of Antitumor Activity in a
Xenograft Mouse Model
This protocol describes a general procedure for assessing the efficacy of AZD8055 in a

subcutaneous tumor xenograft model.
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Caption: General experimental workflow for a xenograft mouse study.
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1. Materials:

AZD8055

Vehicle (e.g., 30% w/v sulfobutylether-β-cyclodextrin in water)[3]

Human tumor cell line (e.g., U87-MG, A549)

Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old

Sterile phosphate-buffered saline (PBS)

Matrigel (optional)

Syringes and gavage needles

Calipers

2. Procedure:

Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation,

harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 5 x 10^6

cells/100 µL). Matrigel may be mixed with the cell suspension to promote tumor formation.

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with

calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x

Width²) / 2.

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly

assign mice to treatment and control groups.

Drug Preparation and Administration: Prepare a stock solution of AZD8055 in an appropriate

vehicle. On each treatment day, administer the specified dose of AZD8055 or vehicle to the

respective groups via oral gavage.
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Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body

weight is a key indicator of toxicity.

Endpoint: The study can be terminated when tumors in the control group reach a maximum

allowable size, or at a predetermined time point.

Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other

tissues for further analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Pharmacodynamic Analysis of mTOR
Pathway Inhibition
This protocol outlines the steps to assess the in vivo inhibition of mTOR signaling by AZD8055.

1. Materials:

AZD8055 and vehicle

Tumor-bearing mice

Anesthesia

Tools for tissue dissection

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Equipment for protein quantification (e.g., BCA assay)

Reagents and equipment for Western blotting

Primary antibodies against p-S6 (Ser235/236), total S6, p-AKT (Ser473), total AKT, and a

loading control (e.g., GAPDH or β-actin)

Secondary antibodies

2. Procedure:

Treatment: Administer a single dose of AZD8055 or vehicle to tumor-bearing mice.
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Tissue Collection: At various time points after administration (e.g., 2, 4, 8, 24 hours),

euthanize mice and excise the tumors.

Protein Extraction: Immediately homogenize the tumor tissue in lysis buffer on ice.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and

total proteins. A decrease in the ratio of phosphorylated to total S6 and AKT in the AZD8055-

treated groups compared to the vehicle control indicates target engagement and inhibition of

the mTOR pathway.[4]

Conclusion
AZD8055 is a valuable tool for investigating the role of the mTOR pathway in various biological

processes and for preclinical evaluation of mTOR-targeted therapies. The provided dosage

information and protocols offer a starting point for designing in vivo studies in mouse models. It

is crucial to optimize the dose and treatment schedule for each specific mouse model and

experimental objective, while closely monitoring for any signs of toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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